

SGC-CBP30 off-target effects BET bromodomain selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sgc-cbp30

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Biochemical Selectivity and Off-Target Profile

The core selectivity data for **SGC-CBP30** is summarized in the table below.

Target Category	Specific Target	Affinity / Potency (Kd or IC ₅₀)	Selectivity Fold-Change (vs. CBP/p300)	Assay Type
Primary Targets	CBP	26-47 nM [1] [2]	-	ITC, Biolayer Interference [1] [2]
	p300	32 nM [1]	-	ITC [1]
Major Off-Targets (BET Family)	BRD4(1)	850-885 nM [1] [2]	~34-fold	ITC [1] [2]
	BRD2, BRD3, BRD4(2)	Low μ M range (Δ Tm 0.9-2.0°C) [1]	-	DSF [1]
Other Off-Targets	Adrenergic α 2C Receptor	110 nM [2]	-	Panel screening (136 targets) [2]

Target Category	Specific Target	Affinity / Potency (Kd or IC ₅₀)	Selectivity Fold-Change (vs. CBP/p300)	Assay Type
	Phosphodiesterase-5 (PDE5)	150 nM [2]	-	Panel screening (136 targets) [2]
	Adrenergic α 2A Receptor	570 nM [2]	-	Panel screening (136 targets) [2]
	Platelet-Activating Factor (PAF)	510 nM [2]	-	Panel screening (136 targets) [2]
	ABCG2 Transporter	Inhibition identified [3]	-	Combinatorial drug screen [3]

A **Differential Scanning Fluorimetry (DSF)** assay against 45 bromodomains confirmed that aside from CBP/p300, only BET family bromodomains showed significant binding, with no activity against other non-BET bromodomains [1]. However, screening against a diverse panel of 136 non-epigenetic targets (including GPCRs, ion channels, enzymes, and kinases) revealed several potent off-target interactions [2].

Cellular Activity and Experimental Guidance

The narrow window between on-target and off-target effects is the primary challenge for your experimental work.

- **Cellular Target Engagement:** The probe is cell-active, with experiments showing dose-dependent inhibition of the CBP-histone H3.3 interaction (**NanoBRET assay**) with an EC₅₀ of 0.28 μ M, and chromatin release of a CBP-bromodomain fusion protein (**high-content imaging assay**) at low micromolar concentrations (~2.5 μ M) [4].
- **Critical Concentration Window:** The recommended concentration range in cells is **100 to 1000 nM** [2]. Dosing above 2-3 μ M carries a high risk of observing phenotypes driven by BET bromodomain inhibition rather than CBP/p300-specific effects [1] [2]. The following conceptual diagram illustrates this relationship.

Troubleshooting FAQs and Best Practices

Q1: At what concentration can I confidently attribute my cellular phenotype to CBP/p300 inhibition?

- **A:** For most cell-based assays, maintain **SGC-CBP30** concentrations at or below **2.5 μM** [4]. The most reliable data for CBP/p300-specific effects are generated in the **100 nM to 1 μM** range [2]. Any effects observed consistently at concentrations of 3.3 μM or 10 μM are likely confounded by significant off-target activity, particularly BET inhibition [2].

Q2: How can I deconvolute CBP/p300 effects from BET effects in my experiment?

- **A:** The most robust strategy is to use a combination of orthogonal tools:
 - **Employ a Selective BET Inhibitor:** Include a pan-BET inhibitor (e.g., JQ1) or a BD1-selective inhibitor as a control. If your phenotype is replicated by the BET inhibitor, it suggests off-target involvement [1].
 - **Use an Alternative CBP/p300 Probe:** If available, confirm key findings with a chemically distinct CBP/p300 inhibitor, such as **CPI-637**, which offers a much wider selectivity window over BET bromodomains (~700-fold) [2].
 - **Monitor Known Transcriptional Signatures:** Use qPCR or RNA-seq to assess the expression of known CBP/p300-specific genes (e.g., a subset of IL-17A regulated genes) versus BET-target genes (e.g., *MYC*). **SGC-CBP30** has a much more restricted effect on gene expression than the pan-BET inhibitor JQ1 [1].

Q3: My assay involves drug combinations or measures cytotoxicity. What unexpected off-target should I consider?

- **A:** Be aware that **SGC-CBP30** has been identified as an inhibitor of the **ABCG2 efflux transporter** [3]. This off-target effect is not related to its epigenetic activity but can profoundly potentiate the cytotoxicity of other drugs that are substrates of ABCG2 (e.g., TAK-243) by increasing their intracellular concentration [3]. Control experiments to rule out this mechanism are advised in such settings.

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